(5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a fused thiazolo-triazolone core. Its structure includes two key substituents:
Properties
CAS No. |
371118-35-3 |
|---|---|
Molecular Formula |
C23H23N3O2S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5E)-2-(4-propan-2-yloxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O2S/c1-14(2)17-7-5-16(6-8-17)13-20-22(27)26-23(29-20)24-21(25-26)18-9-11-19(12-10-18)28-15(3)4/h5-15H,1-4H3/b20-13+ |
InChI Key |
QVIXEOFRRBJDDY-DEDYPNTBSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2 |
Origin of Product |
United States |
Biological Activity
The compound (5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula: C23H23N3O2S
- SMILES Notation: CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC(C)C)S2
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In particular:
- Mechanism: The presence of the thiazole and triazole moieties enhances interaction with microbial cell membranes and enzymes.
- Case Study: A study on related triazole compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could outperform standard antibiotics like ampicillin in some cases .
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazolo-Triazole Derivative | E. coli | 8 |
| Thiazolo-Triazole Derivative | S. aureus | 4 |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazoles have been documented through various in vivo and in vitro studies:
- Mechanism: These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings: In a study evaluating the anti-inflammatory properties of similar compounds, significant reductions in inflammation markers were observed in animal models .
Antioxidant Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also shown promising antioxidant properties:
- Mechanism: The ability to scavenge free radicals is attributed to the presence of electron-donating groups in their structure.
- Case Study: Antioxidant assays revealed that these compounds exhibited strong radical scavenging activity comparable to established antioxidants .
Pharmacokinetics and Drug-Likeness
Understanding the pharmacokinetic profile is crucial for assessing the viability of these compounds as therapeutic agents:
- Lipophilicity: Studies indicate that thiazolo[3,2-b][1,2,4]triazoles possess favorable lipophilicity for gastrointestinal absorption.
- Drug-Likeness Parameters: The compounds generally score well on drug-likeness assessments based on their ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Compounds with similar thiazolo-triazole frameworks have been investigated for their ability to act as:
- Antimicrobial Agents : Research indicates that thiazole derivatives can exhibit significant antibacterial and antifungal properties. The presence of aromatic groups may enhance interaction with biological targets.
- Anticancer Activity : Studies on related compounds have shown promise in inhibiting cancer cell proliferation. The triazole moiety is often linked to anticancer effects due to its ability to interfere with cellular processes.
Materials Science
The unique properties of (5E)-2-(4-isopropoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may also lend itself to applications in:
- Polymer Chemistry : As a building block for synthesizing novel polymers with specific thermal or mechanical properties.
- Nanotechnology : Investigations into the incorporation of such compounds into nanostructures for drug delivery systems have been proposed.
Agricultural Chemistry
Given the increasing interest in sustainable agriculture, compounds like this compound could be explored for:
- Pesticidal Properties : Similar thiazole derivatives have been reported to possess herbicidal and insecticidal activities. The modification of substituents may enhance these properties.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula (C23H23N3O3S).
Key Observations:
- Lipophilicity : The target compound’s 4-isopropoxyphenyl and 4-isopropylbenzylidene substituents confer higher lipophilicity compared to analogs with smaller alkyl (e.g., methyl) or polar groups (e.g., methoxy) .
- Steric Effects : Bulky substituents like isopropoxy may hinder intermolecular interactions but improve target specificity .
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data for Isostructural Analogs
Structural Insights:
- Planarity : Most thiazolo-triazolone derivatives adopt near-planar conformations, facilitating π-π stacking interactions critical for biological activity .
- Hydrogen Bonding: Compounds like (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form hydrogen bonds with solvents (e.g., methanol), suggesting similar solubility trends for the target compound .
Q & A
Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of structurally related thiazolo-triazolones typically involves refluxing precursors in polar aprotic solvents (e.g., DMF or 1,4-dioxane) with acid catalysts. For example, details a protocol where thiosemicarbazide derivatives react with chloroacetic acid and oxo-compounds under reflux (2 hours, acetic acid/DMF mixture), achieving yields via recrystallization. Similarly, highlights the use of piperidine as a catalyst in 1,4-dioxane for cyclocondensation reactions. Key factors affecting yield include:
- Catalyst choice (e.g., sodium acetate vs. piperidine).
- Reaction time (2–5 hours, depending on substituent reactivity).
- Recrystallization solvents (e.g., DMF-ethanol mixtures improve purity ).
Table 1: Representative Yields from Analogous Syntheses
| Precursor System | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Oxo-compound | DMF/AcOH | Sodium acetate | 65–75 | |
| Thiophene derivatives + Aldehydes | 1,4-Dioxane | Piperidine | 60–72 |
Q. How can structural elucidation be performed to confirm the Z/E configuration of the benzylidene moiety?
Methodological Answer: The benzylidene configuration (Z/E) is critical for bioactivity. Techniques include:
- ¹H NMR NOE experiments : Spatial proximity of protons on the benzylidene and adjacent rings distinguishes Z (cis) vs. E (trans) configurations.
- IR spectroscopy : Stretching frequencies of C=N and C=C bonds (e.g., 1600–1650 cm⁻¹ for conjugated systems) .
- X-ray crystallography : Direct visualization of molecular geometry (see for benzylidene-imidazolinone analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxic activities across cell lines?
Methodological Answer: Discrepancies in cytotoxicity data (e.g., vs. 10) may arise from:
- Cell line variability : For example, HA22T liver cancer cells show higher sensitivity to thiazole derivatives than MCF-7 breast cancer cells due to differential expression of drug transporters .
- Assay conditions : SRB (sulforhodamine B) assays () vs. MTT assays can yield varying IC₅₀ values due to differences in detection mechanisms.
- Solvent effects : DMSO concentrations >0.5% may artifactually suppress cell viability .
Table 2: Cytotoxicity Data for Thiazolo-Triazolone Analogs
| Compound | Cell Line (IC₅₀, μM) | Assay | Reference |
|---|---|---|---|
| Thiazolo-triazolone A | HA22T: 12.3; MCF-7: >50 | SRB | |
| Thiadiazole-triazole B | DLD-1: 8.9; WI-38: 32.1 | MTT |
Q. How can molecular docking predict the compound’s mechanism of action against fungal targets?
Methodological Answer: outlines a protocol for docking studies using lanosterol 14α-demethylase (PDB: 3LD6) as a target:
- Ligand preparation : Optimize the compound’s 3D structure (e.g., Gaussian09 for energy minimization).
- Grid box setup : Focus on the heme-binding pocket (coordinates: x=40, y=30, z=30).
- Scoring functions : AutoDock Vina’s affinity scores (kcal/mol) correlate with inhibitory potential. Results from analogous triazole-thiadiazoles show binding affinities of −8.2 to −9.6 kcal/mol, suggesting competitive inhibition .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
Methodological Answer: proposes a framework for environmental studies:
- Abiotic transformations : Hydrolysis/photolysis under controlled pH and UV light (e.g., OECD 111).
- Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicity assays : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
Methodological Answer: Divergent results (e.g., vs. 15) may stem from:
- Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible to thiazolo-triazolones than Gram-negative strains due to membrane permeability differences.
- Compound solubility : Poor aqueous solubility (common for lipophilic analogs) reduces bioavailability in broth microdilution assays .
- Resazurin vs. colony counting : Resazurin assays may overestimate activity due to dye interference with redox-active compounds.
Synthesis Optimization Table
Table 3: Critical Parameters for Scale-Up
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reflux Temperature | 80–100°C | Higher temps accelerate side reactions |
| Catalyst Loading | 5–10 mol% | Excess piperidine induces decomposition |
| Cooling Rate | 0.5°C/min | Prevents amorphous solid formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
